Methyl cyclobutanecarboxylate

Organic synthesis Distillation Physicochemical characterization

Methyl cyclobutanecarboxylate (CAS 765-85-5), also known as cyclobutanecarboxylic acid methyl ester, is a four-membered cycloalkane carboxylic ester with molecular formula C₆H₁₀O₂ and molecular weight 114.14 g/mol. This compound exists as a clear colorless to light yellow liquid with a refractive index of 1.428-1.430 at 20°C (589 nm) and a density of approximately 1.05 g/cm³.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 765-85-5
Cat. No. B1266608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl cyclobutanecarboxylate
CAS765-85-5
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCC1
InChIInChI=1S/C6H10O2/c1-8-6(7)5-3-2-4-5/h5H,2-4H2,1H3
InChIKeyCBTGNLZUIZHUHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Cyclobutanecarboxylate (CAS 765-85-5): Essential Baseline Data for Scientific Procurement Decisions


Methyl cyclobutanecarboxylate (CAS 765-85-5), also known as cyclobutanecarboxylic acid methyl ester, is a four-membered cycloalkane carboxylic ester with molecular formula C₆H₁₀O₂ and molecular weight 114.14 g/mol [1]. This compound exists as a clear colorless to light yellow liquid with a refractive index of 1.428-1.430 at 20°C (589 nm) and a density of approximately 1.05 g/cm³ . Its reported boiling point varies across authoritative sources, ranging from 135°C (lit.) to 138.7±8.0°C at 760 mmHg [2]. The compound serves primarily as a versatile organic synthesis intermediate in pharmaceutical and agrochemical research, where the strained cyclobutane ring provides a rigid, three-dimensional scaffold distinct from more flexible acyclic analogs .

Methyl Cyclobutanecarboxylate: Why Ring Size and Ester Group Dictate Non-Interchangeability with Analogs


In procurement for chemical synthesis, substituting methyl cyclobutanecarboxylate with structurally similar cycloalkane esters or alternative derivatives without rigorous justification introduces substantial risk. The cyclobutane ring imposes a unique combination of ring strain and conformational rigidity that directly influences both physical properties and chemical reactivity [1]. For instance, the compound exhibits a boiling point approximately 16-20°C higher than its cyclopropane analog (methyl cyclopropanecarboxylate) yet approximately 20°C lower than the cyclopentane homolog (methyl cyclopentanecarboxylate), differences that affect distillation protocols and solvent selection [2]. Furthermore, the methyl ester group confers distinct hydrolytic stability and transesterification kinetics compared to the free acid (cyclobutanecarboxylic acid) and higher alkyl esters (e.g., ethyl cyclobutanecarboxylate) . These factors mean that reaction yields, purification outcomes, and downstream intermediate quality are not transferable across analog substitutions without process re-optimization.

Methyl Cyclobutanecarboxylate (765-85-5): Quantified Differentiation Versus Key Structural Analogs


Methyl Cyclobutanecarboxylate vs. Methyl Cyclopropanecarboxylate: Boiling Point Differential Affects Purification Strategy

Methyl cyclobutanecarboxylate exhibits a significantly higher boiling point than its cyclopropane homolog, a difference that directly impacts distillation-based purification workflows and solvent removal protocols. The target compound has a reported boiling point of 138.7±8.0°C at 760 mmHg [1]. In contrast, methyl cyclopropanecarboxylate (CAS 2868-37-3) boils at 119°C at 764 mmHg . This approximately 19-20°C higher boiling point for the cyclobutane ester reflects the reduced ring strain (approximately 26.5 kcal/mol for cyclobutane vs. 27.5 kcal/mol for cyclopropane) and increased molecular mass, which collectively alter vapor pressure and distillation conditions.

Organic synthesis Distillation Physicochemical characterization

Methyl Cyclobutanecarboxylate vs. Methyl Cyclopentanecarboxylate: Density and Volatility Contrast for Reaction Medium Selection

The cyclobutane ester occupies an intermediate position in the cycloalkane carboxylate homologous series with respect to both boiling point and density, which carries implications for its use as a reaction component. Methyl cyclobutanecarboxylate has a density of approximately 1.051-1.1 g/cm³ and boils at 138.7°C (760 mmHg) [1][2]. Methyl cyclopentanecarboxylate (CAS 4630-80-2) exhibits a higher boiling point of 159.0±8.0°C at 760 mmHg and a comparable density of ~1.014-1.053 g/mL . The approximately 20°C lower boiling point of the target compound relative to the cyclopentane homolog indicates greater volatility, which may be advantageous in reactions requiring facile removal of excess ester reagent via evaporation.

Organic synthesis Reaction optimization Physicochemical properties

Methyl Ester vs. Ethyl Ester vs. Free Acid: Hydrolytic Lability and Synthetic Flexibility Differentiation

Within the cyclobutanecarboxylate family, the choice of ester group governs reactivity profiles and handling characteristics. Methyl cyclobutanecarboxylate (MW 114.14 g/mol) is more susceptible to nucleophilic acyl substitution and transesterification than the bulkier ethyl ester (ethyl cyclobutanecarboxylate, MW 128.17 g/mol) due to reduced steric hindrance at the carbonyl carbon [1]. Compared to the parent cyclobutanecarboxylic acid (MW 100.12 g/mol), the methyl ester offers enhanced organic solubility and can be readily hydrolyzed back to the acid under controlled acidic or basic conditions, providing a reversible protection strategy for the carboxylic acid functionality [2]. The quantitative difference in molecular weight directly impacts stoichiometric calculations: using the methyl ester requires 14% more mass per mole than the free acid for equimolar carboxylate incorporation.

Ester chemistry Hydrolysis kinetics Synthetic intermediate selection

Ring Strain Contribution: Cyclobutane Scaffold Imparts Distinct Conformational Rigidity vs. Acyclic Analogs

The cyclobutane ring in methyl cyclobutanecarboxylate provides a defined, rigid three-dimensional geometry that differs fundamentally from flexible acyclic butanoate esters. Research on cyclobutane-based small molecule αvβ3 antagonists has demonstrated that the functionalized cyclobutane ring serves as an effective central scaffold in arginine-glycine-aspartic acid (RGD) mimetic structures, contributing to integrin antagonist activity [1]. While methyl cyclobutanecarboxylate itself is an intermediate rather than the final bioactive molecule, its cyclobutane core provides synthetic entry to derivatives where ring strain (approximately 26.5 kcal/mol) and puckered conformation influence both molecular shape and reactivity [2]. In contrast, acyclic analogs such as methyl butanoate (CAS 623-42-7) lack this conformational constraint, yielding different spatial arrangements of functional groups in downstream products.

Medicinal chemistry Scaffold design Conformational analysis

Methyl Cyclobutanecarboxylate (CAS 765-85-5): Validated Application Scenarios Based on Comparative Evidence


Synthesis of Cyclobutane-Containing Drug Candidate Intermediates Requiring Conformational Rigidity

The cyclobutane ring of methyl cyclobutanecarboxylate provides access to conformationally constrained pharmacophores that differ from flexible acyclic alternatives. As demonstrated in recent medicinal chemistry research, functionalized cyclobutane scaffolds serve as effective central cores in integrin antagonist development [1]. Researchers synthesizing cyclobutylamine derivatives or substituted cyclobutane carboxylic acids for drug discovery programs should select methyl cyclobutanecarboxylate over methyl butanoate or other acyclic esters when a rigid, three-dimensional molecular framework is required to optimize target binding or metabolic stability.

Distillation-Dependent Purification Workflows Where Moderate Volatility Is Advantageous

The boiling point of methyl cyclobutanecarboxylate (135-138.7°C at 760 mmHg) occupies a practical middle ground between the more volatile cyclopropane analog (119°C) and the less volatile cyclopentane homolog (159°C) [2]. This thermal profile enables effective distillation-based purification without requiring the specialized low-temperature apparatus needed for the cyclopropane ester, while avoiding the higher energy input and potential thermal degradation risks associated with distilling the cyclopentane analog. Process chemists designing large-scale synthesis protocols should consider this volatility profile when selecting among cycloalkane carboxylate building blocks.

Ester-Protected Carboxylic Acid Synthons with Balanced Reactivity and Deprotection Control

As a methyl ester, methyl cyclobutanecarboxylate offers a favorable balance of stability during multi-step synthesis and controlled hydrolytic release of the corresponding cyclobutanecarboxylic acid. Compared to the bulkier ethyl cyclobutanecarboxylate, the methyl ester undergoes faster nucleophilic acyl substitution and transesterification due to reduced steric hindrance [3]. This property is valuable when subsequent synthetic steps require ester cleavage under mild conditions or when the ester serves as a transient protecting group for the carboxylic acid moiety. Researchers should select the methyl ester over the ethyl ester when enhanced reactivity is desired, or over the free acid when protection of the carboxylate is necessary during intermediate synthetic steps.

Precursor for Cyclobutylamine Synthesis in Pharmaceutical Intermediate Production

Methyl cyclobutanecarboxylate serves as a key starting material for the synthesis of cyclobutylamine, a valuable pharmaceutical intermediate used in the preparation of various drug substances . The methyl ester functionality provides an efficient synthetic handle for conversion to the primary amine via established amidation and reduction sequences. In this application, the choice of methyl cyclobutanecarboxylate over cyclobutanecarboxylic acid simplifies the initial amidation step by avoiding the need for separate carboxylate activation, while the cyclobutane ring provides the desired steric and electronic properties in the final cyclobutylamine product. This application leverages the specific ester group selection and ring size that differentiate this compound from its cycloalkane carboxylate analogs.

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